molecular formula C11H16N2O4 B1309540 (8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid CAS No. 851170-87-1

(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid

Cat. No. B1309540
CAS RN: 851170-87-1
M. Wt: 240.26 g/mol
InChI Key: JDHLGQPYECBZSL-UHFFFAOYSA-N
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Description

“(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid” is a chemical compound with the molecular formula C11H16N2O4 . It is used for proteomics research .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.26 . Other physical and chemical properties like melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Analgesic Development

This compound has been explored for its potential use in pain management . Research indicates that derivatives of this molecule can exhibit moderate analgesic effects, which could be beneficial in developing new pain relief medications .

Anti-inflammatory Agents

Studies have shown that certain derivatives can have weak anti-inflammatory properties. This opens up possibilities for the compound to be used in the treatment of inflammation-related conditions .

Crystallography and Structural Analysis

The compound’s derivatives have been used to study crystal structures, which can provide valuable insights into the design of drugs with improved efficacy and stability .

Quantum Chemical Calculations

Researchers have utilized quantum chemical calculations to analyze the energies of pairwise interactions between molecules of this compound’s derivatives. Such studies are crucial for understanding molecular behavior and interactions .

Pharmacological Testing

The compound has been subjected to pharmacological testing using models of inflammation, such as carrageenan-induced edema in rats. This helps in assessing the therapeutic potential of the compound and its derivatives .

Synthesis of Sodium Salts

The compound has been used in the synthesis of sodium salts, which are often more soluble and bioavailable than their acid counterparts. This can significantly enhance the drug’s effectiveness .

Thermal Stability Studies

Derivatographic studies have been conducted to determine the thermal stability of the compound, which is essential for ensuring the safety and efficacy of pharmaceuticals during storage and use .

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the spatial structure of the compound and its derivatives. This technique is fundamental in the field of medicinal chemistry for identifying and characterizing new drug candidates .

Future Directions

The future directions for this compound are not specified in the available resources. Given that it is used for proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-7-2-4-11(5-3-7)9(16)13(6-8(14)15)10(17)12-11/h7H,2-6H2,1H3,(H,12,17)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHLGQPYECBZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101193871
Record name 8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851170-87-1
Record name 8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851170-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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